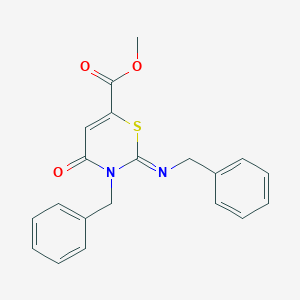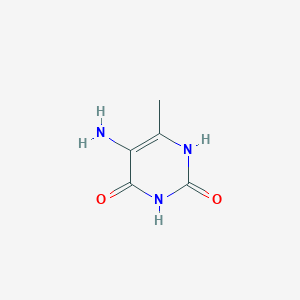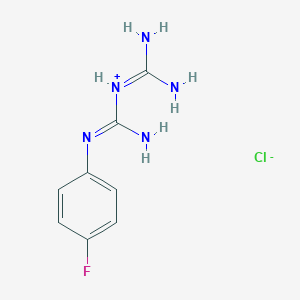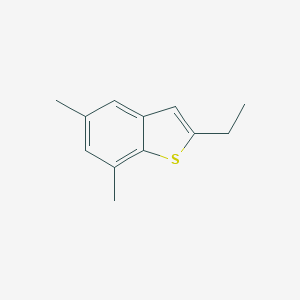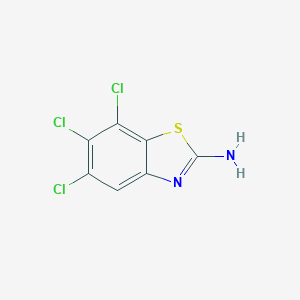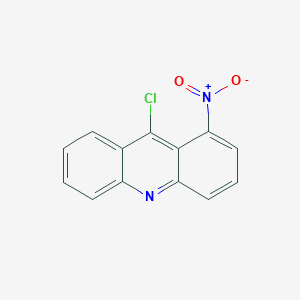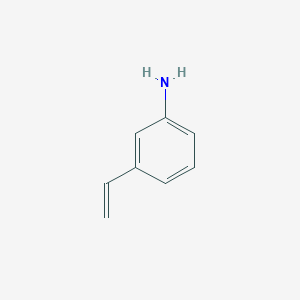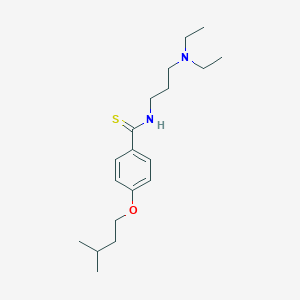
Rose Bengal AT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose Bengal AT is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Rose Bengal AT has been used in a variety of scientific research applications. One of its primary uses is in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer. Rose Bengal AT has been found to be an effective photosensitizer in this context, as it can generate reactive oxygen species upon exposure to light, leading to cancer cell death.
In addition to its use in photodynamic therapy, Rose Bengal AT has also been used in the study of various biological processes, including apoptosis, autophagy, and oxidative stress. It has been found to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
Mechanism of Action
The mechanism of action of Rose Bengal AT involves its ability to generate reactive oxygen species upon exposure to light. This process, known as photodynamic therapy, leads to the destruction of cancer cells and other targeted cells. Additionally, Rose Bengal AT has been found to induce apoptosis and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects
Rose Bengal AT has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of various signaling pathways. It has been found to have a biphasic effect on cell viability, with low concentrations promoting cell proliferation and high concentrations inducing cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Rose Bengal AT in lab experiments is its ability to generate reactive oxygen species upon exposure to light, making it a valuable tool for studying oxidative stress and apoptosis. Additionally, its antimicrobial properties make it a potential treatment for bacterial and fungal infections.
However, there are some limitations to the use of Rose Bengal AT in lab experiments. Its biphasic effect on cell viability can make it difficult to determine the optimal concentration for a given experiment. Additionally, its use in photodynamic therapy requires the use of light, which can be difficult to control and standardize.
Future Directions
There are several future directions for research on Rose Bengal AT. One area of interest is its potential use in combination with other treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and exposure time for Rose Bengal AT in various experimental settings. Finally, there is a need for more studies on the safety and toxicity of Rose Bengal AT, particularly in the context of its use in photodynamic therapy.
Conclusion
In conclusion, Rose Bengal AT is a valuable tool for scientific research due to its unique properties, including its ability to generate reactive oxygen species upon exposure to light. Its use in photodynamic therapy and the study of various biological processes has led to numerous advances in the field. While there are some limitations to its use in lab experiments, the future directions for research on Rose Bengal AT are promising, and it is likely to continue to be a valuable tool for scientific discovery.
Synthesis Methods
Rose Bengal AT is synthesized from Rose Bengal, a red dye that is commonly used in histology and microbiology. The synthesis involves the reaction of Rose Bengal with acetic anhydride and pyridine, followed by purification through column chromatography. The resulting product is a yellow-orange powder that is highly soluble in water and organic solvents.
properties
CAS RN |
18265-55-9 |
|---|---|
Product Name |
Rose Bengal AT |
Molecular Formula |
C20H4Cl2I4Na2O5 |
Molecular Weight |
948.7 g/mol |
IUPAC Name |
disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |
InChI Key |
JMWHLOJMXZVRMC-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
Other CAS RN |
18265-55-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



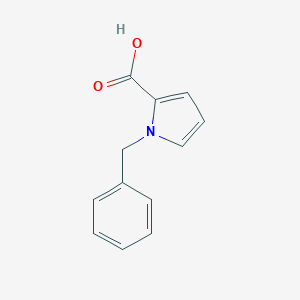
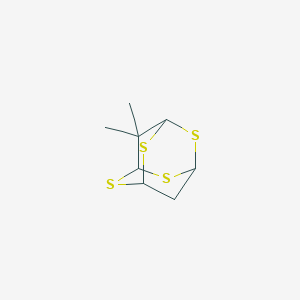
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
